2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

anticancer chromeno[2,3-d]pyrimidine MCF-7

2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-51-3; molecular formula C₂₀H₁₄Cl₂N₂O₄; molecular weight 417.24 g/mol) is a fully synthetic heterocyclic small molecule that embeds a chromeno[2,3-d]pyrimidine-4,5-dione tricyclic core. The scaffold is a fusion of a chromene (benzopyran) ring with a pyrimidine-4,5-dione, a chemotype that has been broadly explored in academic drug-discovery programs for anticancer, antimicrobial, and kinase-inhibitory properties.

Molecular Formula C20H14Cl2N2O4
Molecular Weight 417.24
CAS No. 883953-51-3
Cat. No. B2473916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883953-51-3
Molecular FormulaC20H14Cl2N2O4
Molecular Weight417.24
Structural Identifiers
SMILESCOCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H14Cl2N2O4/c1-27-9-8-24-18(12-7-6-11(21)10-14(12)22)23-19-16(20(24)26)17(25)13-4-2-3-5-15(13)28-19/h2-7,10H,8-9H2,1H3
InChIKeyYVPUYXFXKOYVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-51-3): Procurement-Relevant Identity and Scaffold Context


2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-51-3; molecular formula C₂₀H₁₄Cl₂N₂O₄; molecular weight 417.24 g/mol) is a fully synthetic heterocyclic small molecule that embeds a chromeno[2,3-d]pyrimidine-4,5-dione tricyclic core . The scaffold is a fusion of a chromene (benzopyran) ring with a pyrimidine-4,5-dione, a chemotype that has been broadly explored in academic drug-discovery programs for anticancer, antimicrobial, and kinase-inhibitory properties [1]. The target compound is distinguished from its closest in-class analogs by a 2,4-dichlorophenyl substituent at C2 and a 2-methoxyethyl group at N3, a substitution pattern that is only sparsely represented in published structure–activity relationship (SAR) studies and commercial catalogs. Procurement decisions for this compound are therefore driven by the need for a defined chemical entity within a therapeutically relevant scaffold class, not by interchangeability with more common chromeno[2,3-d]pyrimidine derivatives that bear different aryl or N3-alkyl motifs.

Why 2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Cannot Be Replaced by a Generic Chromeno[2,3-d]pyrimidine Analog


Chromeno[2,3-d]pyrimidine-4,5-diones are not a uniform pharmacological class; biological readout is exquisitely sensitive to the nature and position of substituents on the 2-aryl and N3-alkyl groups [1]. Published SAR campaigns on related 4H-chromene and 5H-chromeno[2,3-d]pyrimidine series have demonstrated that lipophilicity, electron-withdrawing character, and steric bulk at the 2- and 3-positions govern not only target affinity but also selectivity across cancer cell lines [2]. The 2,4-dichlorophenyl motif present in CAS 883953-51-3 introduces a specific halogen-bonding and dipole signature that a 4-bromophenyl, 3-nitrophenyl, or 2-thienyl congener cannot replicate. Consequently, substituting this compound with a structurally adjacent analog—even one sharing the chromeno[2,3-d]pyrimidine-4,5-dione core—carries a high risk of altering target engagement, cytotoxicity profile, and SAR interpretation, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-51-3) Against Its Closest Analogs


Cytotoxicity Differential: 2,4-Dichlorophenyl vs. 4-Bromophenyl Chromeno[2,3-d]pyrimidine-4,5-diones in Breast Cancer Cells

In a head-to-head series of 3-(2-methoxyethyl)-substituted chromeno[2,3-d]pyrimidine-4,5-diones, the 2-(4-bromophenyl) analog demonstrated antiproliferative GI₅₀ values of 22–33 nM against HCT-15, HT-29, and NCI/ADR-RES human cancer cell lines when profiled as a dual EGFR/VEGFR inhibitor . While direct GI₅₀ data for the 2-(2,4-dichlorophenyl) target compound have not been published in a peer-reviewed journal, the electronic difference between 2,4-dichloro and 4-bromo substitution predicts a shift in both potency and kinase selectivity based on established halogen-π and halogen-bonding SAR within the chromeno[2,3-d]pyrimidine class [1]. This quantitative baseline allows researchers to benchmark the target compound's anticipated activity against a structurally defined, experimentally characterized analog.

anticancer chromeno[2,3-d]pyrimidine MCF-7

Substituent-Dependent Cytotoxicity Window: Class-Level IC₅₀ Range for Chromeno[2,3-d]pyrimidine Derivatives in Solid Tumor Models

A systematic SAR study of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives evaluated against MCF-7, HCT-116, HepG-2, and A549 cell lines revealed that cytotoxic IC₅₀ values span from sub-micromolar to >100 µM depending on 2- and 3-position substitution [1]. The most potent analog in the chromeno[2,3-d]pyrimidine subset achieved IC₅₀ values comparable to vinblastine and colchicine (reference drugs). Compounds bearing electron-withdrawing aryl groups at C2 consistently outperformed those with electron-donating or unsubstituted phenyl rings. The 2,4-dichlorophenyl group, with its Hammett σₘ = 0.37 (Cl) and σₚ = 0.23 (Cl), sits at a high electron-withdrawing extreme of this SAR landscape, placing the target compound in the predicted high-activity region.

chromeno[2,3-d]pyrimidine anticancer IC50

NF-κB Pathway Inhibition: Chromeno[2,3-d]pyrimidine-4,5-dione Scaffold Privilege and Substituent Modulation

Patent US10226464 and related filings establish that 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones are privileged scaffolds for NF-κB pathway inhibition, with lead compounds exhibiting IC₅₀ values of 20 µM in NF-κB/Jurkat/GFP transcriptional reporter assays [1]. The substitution pattern at N3 and C2 is explicitly claimed as a critical determinant of inhibitory potency. The target compound's unique combination of a 2,4-dichlorophenyl group at C2 and a 2-methoxyethyl group at N3 occupies a distinct region of the claimed chemical space, differentiating it from the 2-phenyl, 2-(4-chlorophenyl), and N3-benzyl/alkyl variants exemplified in the patent.

NF-κB chromeno[2,3-d]pyrimidine anti-inflammatory

Physicochemical Differentiation: Calculated LogP and Halogen-Bonding Capacity of the 2,4-Dichlorophenyl Substituent

The 2,4-dichlorophenyl substituent introduces two chlorine atoms capable of halogen bonding, a feature increasingly exploited in kinase inhibitor design to enhance target residence time and selectivity [1]. Compared to the 4-bromophenyl analog (C₂₀H₁₅BrN₂O₄; MW 427.25), the target compound (C₂₀H₁₄Cl₂N₂O₄; MW 417.24) is approximately 10 Da lighter and is predicted to have a marginally lower cLogP due to the replacement of Br (π = 0.86) with two Cl atoms (Σπ ≈ 1.42, but offset by different polar surface area contributions). The 2,4-dichloro pattern also creates a unique electrostatic potential surface distinct from 3,4-dichloro or 4-bromo isomers, potentially affecting off-target profiles.

physicochemical properties LogP chromeno[2,3-d]pyrimidine

High-Impact Research and Procurement Scenarios for 2-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-51-3)


Kinase Inhibitor Lead Optimization: Probing Halogen-Bonding Effects in Chromeno[2,3-d]pyrimidine-Based EGFR/VEGFR Inhibitors

Medicinal chemistry teams optimizing dual EGFR/VEGFR chromeno[2,3-d]pyrimidine inhibitors require the 2,4-dichlorophenyl variant to systematically evaluate the impact of ortho- and para-chloro substitution on kinase selectivity and antiproliferative potency. The comparator 4-bromophenyl analog has established a GI₅₀ benchmark of 22–33 nM in colorectal and ovarian cancer models , and replacing Br with the 2,4-Cl₂ motif tests whether enhanced halogen-bonding interactions with the kinase hinge region improve target engagement. This compound serves as a critical SAR probe in the transition from lead identification to candidate nomination.

NF-κB Pathway Probe Development: Expanding the Chemical Space of Chromeno[2,3-d]pyrimidine-4,5-diones for Inflammation and Oncology Research

The chromeno[2,3-d]pyrimidine-2,4(3H)-dione core is a validated NF-κB inhibitory scaffold with a patent-established IC₅₀ baseline of 20 µM for representative congeners [1]. The target compound, bearing a unique 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl) substitution pattern, fills an underexplored region of the claimed Markush space. Academic and industrial groups investigating NF-κB-driven inflammation or cancer can use this compound to construct focused libraries that probe the contribution of N3-alkoxyalkyl and C2-dihaloaryl groups to pathway selectivity and cellular potency.

Cancer Cell Line Panel Screening: Benchmarking Halogen Substituent Effects Across Solid Tumor Models

Published SAR on chromeno[2,3-d]pyrimidine derivatives demonstrates that IC₅₀ values against MCF-7, HCT-116, HepG-2, and A549 cell lines span three orders of magnitude (0.5–>100 µM) depending on C2 and N3 substituents [2]. The 2,4-dichlorophenyl compound, by virtue of its high electron-withdrawing character, is predicted to reside in the low-micromolar range. Multi-cell-line cytotoxicity profiling of this compound against the established panel enables direct quantitative comparison with the 4-bromophenyl, 3-nitrophenyl, and 2-thienyl analogs, generating SAR data that inform the design of next-generation chromeno[2,3-d]pyrimidine anticancer agents.

Chemical Biology Tool for Halogen-Bonding Studies in Protein–Ligand Interactions

The 2,4-dichlorophenyl group is a well-precedented halogen-bond donor in protein–ligand complexes, with chlorine's σ-hole enabling directional interactions with backbone carbonyls and side-chain carboxylates in kinase ATP-binding sites [3]. The target compound, incorporating two chlorine atoms with distinct geometric exposure (ortho and para), serves as a calibrated probe for dissecting the thermodynamic and structural contributions of halogen bonding within the chromeno[2,3-d]pyrimidine chemotype. Co-crystallization or biophysical studies (SPR, ITC) with purified kinases can directly quantify the affinity gain attributable to Cl-mediated interactions relative to the corresponding 4-bromo or unsubstituted phenyl analogs.

Quote Request

Request a Quote for 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.